Nasunin
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Overview
Description
Anthocyanins are water-soluble pigments that belong to the flavonoid class and are responsible for the vibrant colors in many fruits and vegetables . Nasunin is particularly noted for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nasunin can be synthesized through the extraction of eggplant peels. The process involves the use of solvents such as methanol or ethanol to extract the pigment, followed by purification steps like column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from eggplant peels. The process typically includes:
Harvesting: Collecting eggplant peels.
Extraction: Using solvents like methanol or ethanol.
Purification: Employing techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Nasunin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form colorless leucoanthocyanidins.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or hydrogen gas.
Substitution: Acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Quinones.
Reduction: Leucoanthocyanidins.
Substitution: Acetylated or benzoylated derivatives.
Scientific Research Applications
Nasunin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator.
Biology: Stud
Properties
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O23.ClH/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41;/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49);1H/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40-,41+,42+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYNFWYLXMNQZ-HNPHZNNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47ClO23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28463-30-1 |
Source
|
Record name | Delphanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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